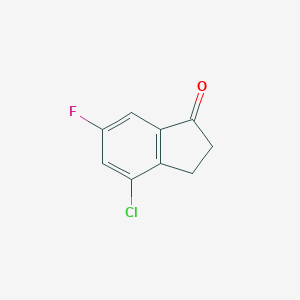
4-氯-6-氟茚-1-酮
描述
Synthesis Analysis
Synthesis of fluoroindan derivatives often involves multi-step synthetic routes starting from readily available fluorobenzene or chlorobenzene derivatives. For example, a related compound, 6-Fluoroindan-1-carboxylic acid, was synthesized from 3-fluorobenzaldehyde through a series of steps including condensation, cyclization, and hydrolysis (Das et al., 2008). Similarly, 6-fluoro-2-methylindanone, an intermediate of Sulindac, was synthesized from 4-fluorobenzyl chloride, showcasing the versatility of fluoroindan derivatives in pharmaceutical synthesis (Ying-qi, 2008).
Molecular Structure Analysis
The molecular structure of fluoroindan derivatives is characterized by their indan backbone substituted with fluorine and chlorine atoms at specific positions, which significantly influence their electronic and steric properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating their structures. For instance, the molecular structure of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid was determined using NMR spectroscopy and X-ray crystallography, highlighting the importance of structural analysis in understanding the properties of these compounds (Barili et al., 2001).
Chemical Reactions and Properties
Fluoroindan derivatives participate in various chemical reactions, including substitution, addition, and cyclization reactions, owing to the reactive nature of the fluorine and chlorine atoms. These reactions enable the synthesis of a wide range of compounds with diverse biological and chemical properties. For instance, the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids demonstrated the reactivity of fluoroindan derivatives in obtaining compounds with significant antibacterial activity (Matsumoto et al., 1984).
Physical Properties Analysis
The physical properties of fluoroindan derivatives, such as melting point, boiling point, and solubility, are influenced by the presence of fluorine and chlorine substituents. These properties are critical for determining their applicability in various fields. For example, the synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides showcased the role of fluorine in enhancing the antimicrobial activity of these compounds (Priya et al., 2005).
科学研究应用
合成和抗菌剂
- 抗菌合成:一个显著的应用涉及抗菌剂的合成。研究表明,在合成具有强效抗菌活性的化合物中,氯和氟取代基的有效使用。例如,涉及氟取代的1-乙基-6-氟-1,4-二氢-4-氧-7-(1-哌嗪基)-1,8-萘啶-3-羧酸衍生物表现出广泛而强效的体外抗菌活性和对全身感染的强效体内功效(Matsumoto et al., 1984)。
喹诺啉衍生物合成
- 喹诺啉衍生物:另一个重要的应用是合成喹诺啉衍生物。一项研究利用3-氯-6-氟喹诺啉-2(1H)-酮-4-氧化物制备了30多种具有独特取代模式的新喹诺啉衍生物。这些化合物还被评估其抗疟活性(Maichrowski et al., 2013)。
亲电取代
- 电化学氟化:该化合物的应用延伸到电化学氟化过程。例如,在氯苯的氟化中,获得了1-氯-2-氟苯和1-氯-4-氟苯等化合物,展示了该化合物在产生氟代芳香化合物中的作用(Momota et al., 1995)。
分子相互作用研究
- 分子间相互作用分析:4-氯-6-氟茚-1-酮衍生物也用于分析分子相互作用的研究。一项关于1,2,4-三唑衍生物的研究突出了各种分子间相互作用的发生,如lp⋯π相互作用,这对于理解分子行为至关重要(Shukla et al., 2014)。
晶体结构分析
- 晶体结构研究:该化合物在晶体学中发挥作用,有助于理解分子结构和构象。例如,对3-(2-氯-6-氟苯基)-2-(4-甲氧基苯基)-丙烯腈的晶体结构研究提供了有关其分子构象和烯烃键几何构造的见解(Naveen et al., 2006)。
溶剂化和反应速率
- 溶剂化和动力学研究:该化合物在研究溶剂对反应机制的影响方面起着重要作用,如在不同溶剂中研究1-氟和1-氯-2,4-二硝基苯的反应(Alarcón-Espósito et al., 2015)。
氟化反应
- 氟化和合成:研究探索了氟化反应和合成中氟化合物的作用。例如,对4-叔丁基-2,6-二甲基苯基硫三氟化物进行了研究,展示了含氟化合物的多样氟化能力(Umemoto et al., 2010)。
光谱学研究
- 光谱分析:该化合物已被用于各种光谱研究,如通过FT-IR和FT-Raman光谱分析4-氯-2-氟苯胺。这些研究对于理解卤代化合物的分子振动特性和电子性质至关重要(Arivazhagan & Rexalin, 2012)。
非线性光学行为
- 光学性质:该化合物在研究非线性光学(NLO)行为方面至关重要。研究已经调查了4-氯-6-氟吲哚-1-酮衍生物在非线性光学中的潜力,评估了超极化率和分子静电势(Gan et al., 2015)。
安全和危害
The safety information for 4-Chloro-6-fluoroindan-1-one includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4-chloro-6-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADRGRWYNJBMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599387 | |
| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoroindan-1-one | |
CAS RN |
166250-01-7 | |
| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

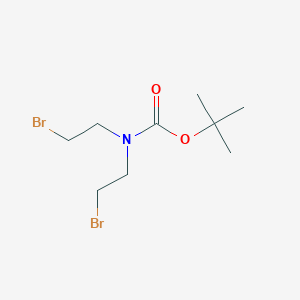
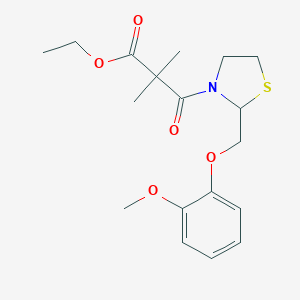
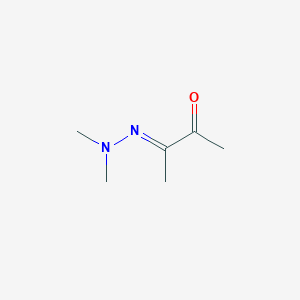
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)
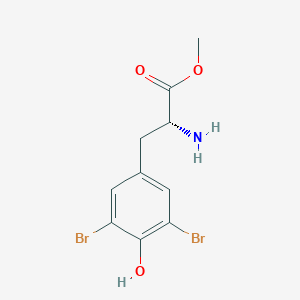
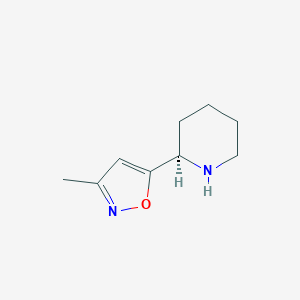

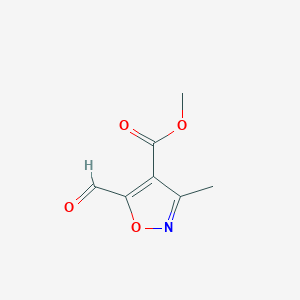
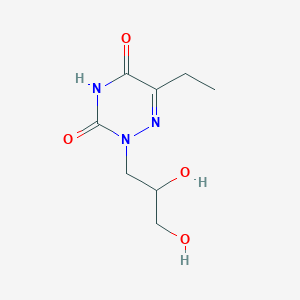
![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)



